molecular formula C13H13ClN2OS B2457624 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 565165-38-0

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2457624
CAS No.: 565165-38-0
M. Wt: 280.77
InChI Key: ZDPNZGLZYQVPDD-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with the molecular formula C13H13ClN2OS. It is characterized by the presence of a thiazole ring, a chloroacetamide group, and a dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the formation of a thiazole ring followed by the introduction of the chloroacetamide group. One common method involves the reaction of 3,4-dimethylphenyl isothiocyanate with α-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethylphenyl)acetamide
  • N-(2,6-dimethylphenyl)chloroacetamide
  • 2-chloro-N-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-thiazol-2-yl}-acetamide

Uniqueness

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chloroacetamide group make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications .

Properties

IUPAC Name

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-8-3-4-10(5-9(8)2)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPNZGLZYQVPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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